N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
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Overview
Description
N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimido[2,1-b][1,3]benzothiazole core structure, which is further functionalized with a fluoro group, an oxo group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the core structure with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluoro group.
Scientific Research Applications
N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
- N-(8-bromo-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
- N-(8-iodo-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide
Uniqueness
The uniqueness of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12FN3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H12FN3O3S/c1-25-12-5-2-10(3-6-12)16(23)21-13-9-20-18-22(17(13)24)14-7-4-11(19)8-15(14)26-18/h2-9H,1H3,(H,21,23) |
InChI Key |
NRRYCNDLCXSODT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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